1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate
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Overview
Description
1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate is an organic compound with the molecular formula C15H20O2 and a molecular weight of 232.3181 g/mol . This compound is known for its unique chemical structure, which includes a phenyl group and a butenoate ester, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate typically involves esterification reactions. One common method is the reaction between 1,1-Dimethyl-2-phenylethanol and 3-methyl-2-butenoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate involves its interaction with specific molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The phenyl group contributes to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-2-phenylethanol: Shares a similar structure but lacks the ester group.
3-Methyl-2-butenoic acid: Contains the butenoate moiety but lacks the phenyl group.
Phenylethyl acetate: Similar ester structure but with different substituents.
Uniqueness
1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate is unique due to its combination of a phenyl group and a butenoate ester, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and industrial production .
Properties
CAS No. |
94201-15-7 |
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Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(2-methyl-1-phenylpropan-2-yl) 3-methylbut-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-12(2)10-14(16)17-15(3,4)11-13-8-6-5-7-9-13/h5-10H,11H2,1-4H3 |
InChI Key |
KHVDLHLSFANNEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC(C)(C)CC1=CC=CC=C1)C |
Origin of Product |
United States |
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